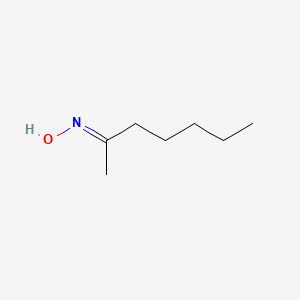
2-Heptanone oxime
説明
2-Heptanone oxime is a chemical compound with the molecular formula CH₃(CH₂)₄C(=NOH)CH₃ . It exists as a mixture of syn and anti isomers and is commonly used in organic synthesis and chemical research .
Synthesis Analysis
The synthesis of this compound involves the reaction of 2-Heptanone (a ketone) with hydroxylamine (NH₂OH). The nucleophilic addition of hydroxylamine to the ketone carbonyl group leads to the formation of the oxime. The reaction typically occurs under mild conditions and yields the desired product .
Molecular Structure Analysis
The molecular structure of this compound consists of a seven-carbon alkyl chain (heptane) with an oxime functional group (-NOH) attached at the fourth carbon. The syn and anti isomers differ in the orientation of the oxime group relative to the alkyl chain .
Physical And Chemical Properties Analysis
科学的研究の応用
Environmental Implications and Atmospheric Chemistry
2-Heptanone and its derivatives, including 2-Heptanone oxime, are subjects of environmental and atmospheric studies. Research by Atkinson, Tuazon, and Aschmann (2000) explored the atmospheric chemistry of 2-Heptanone, focusing on its reaction with hydroxyl radicals and its contribution to photochemical air pollution in urban and regional areas. Their findings help understand the environmental impact of industrial emissions of such compounds and their roles in air quality and pollution dynamics Atkinson, Tuazon, & Aschmann, 2000.
Analytical Chemistry and Industrial Applications
In industrial contexts, the management and transformation of volatile organic compounds like 2-Heptanone are crucial. Detailed studies by Chiper et al. (2010) and Ayrault et al. (2004) investigated the conversion of 2-Heptanone using dielectric barrier discharge in different gas mixtures, shedding light on the efficiency and byproducts of this process. Such research is essential for developing pollution control technologies and improving industrial practices concerning volatile organic compounds Chiper et al., 2010; Ayrault et al., 2004.
Biochemistry and Health
This compound and related compounds have also been studied in the context of biochemistry and health. Williams et al. (2006) explored the endogenous lipid hydroperoxide-mediated DNA-adduct formation in mice, providing insights into the biochemical pathways and potential health implications of these compounds Williams et al., 2006.
Food Industry Applications
In the food industry, the analysis and control of volatile compounds like 2-Heptanone are essential for product quality and safety. Research by Avalli et al. (2004) on the effect of microfiltration/pasteurization on the concentration of 2-Heptanone in goats' milk highlights the importance of understanding and controlling these compounds in dairy processing and other food industries Avalli et al., 2004.
特性
IUPAC Name |
N-heptan-2-ylidenehydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-3-4-5-6-7(2)8-9/h9H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGTGENGUUCHSLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=NO)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5314-31-8 | |
| Record name | 2-Heptanone, oxime | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5314-31-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Heptanone, oxime | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Heptanone, oxime | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.411 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




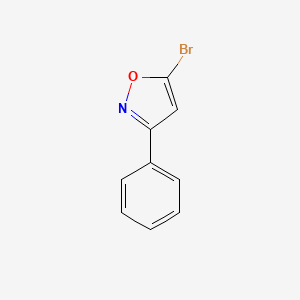
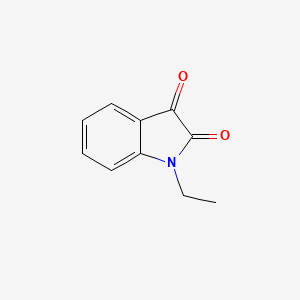

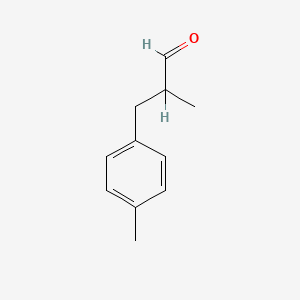
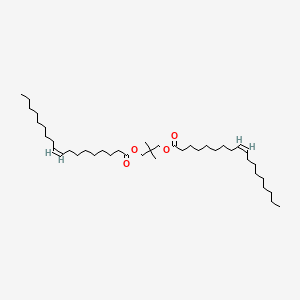

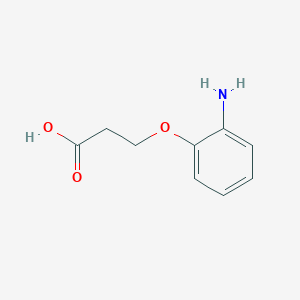
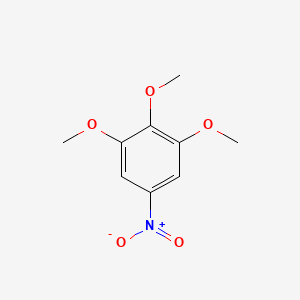
![Thieno[3,4-b]thiophene](/img/structure/B1596311.png)

![[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-amine](/img/structure/B1596314.png)

![[5-[2,4-Dioxo-5-(trifluoromethyl)pyrimidin-1-yl]-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B1596318.png)